molecular formula C27H21BrN2O2 B393877 2-[4-(BENZYLOXY)PHENYL]-3-(4-BROMOPHENYL)-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE

2-[4-(BENZYLOXY)PHENYL]-3-(4-BROMOPHENYL)-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE

Cat. No.: B393877
M. Wt: 485.4g/mol
InChI Key: CEPFIHQDEOQULL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-(BENZYLOXY)PHENYL]-3-(4-BROMOPHENYL)-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE is a complex organic compound that belongs to the quinazolinone family This compound is characterized by its unique structure, which includes a benzyloxy group attached to a phenyl ring, a bromophenyl group, and a dihydroquinazolinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(BENZYLOXY)PHENYL]-3-(4-BROMOPHENYL)-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE typically involves multi-step organic reactions. One common method includes the condensation of 4-(benzyloxy)benzaldehyde with 4-bromoaniline to form an intermediate Schiff base. This intermediate is then cyclized using a suitable cyclizing agent, such as polyphosphoric acid, to yield the desired quinazolinone compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[4-(BENZYLOXY)PHENYL]-3-(4-BROMOPHENYL)-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the compound into its corresponding reduced forms.

    Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents in place of the bromine atom.

Scientific Research Applications

2-[4-(BENZYLOXY)PHENYL]-3-(4-BROMOPHENYL)-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: The compound can be used in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 2-[4-(BENZYLOXY)PHENYL]-3-(4-BROMOPHENYL)-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. The benzyloxy and bromophenyl groups may play a role in binding to target proteins or enzymes, thereby modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-[4-(benzyloxy)phenyl]-3-phenyl-2,3-dihydro-4(1H)-quinazolinone
  • 2-[4-(benzyloxy)phenyl]-3-(4-chlorophenyl)-2,3-dihydro-4(1H)-quinazolinone
  • 2-[4-(benzyloxy)phenyl]-3-(4-fluorophenyl)-2,3-dihydro-4(1H)-quinazolinone

Uniqueness

2-[4-(BENZYLOXY)PHENYL]-3-(4-BROMOPHENYL)-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE is unique due to the presence of the bromophenyl group, which can influence its reactivity and interactions with other molecules

Properties

Molecular Formula

C27H21BrN2O2

Molecular Weight

485.4g/mol

IUPAC Name

3-(4-bromophenyl)-2-(4-phenylmethoxyphenyl)-1,2-dihydroquinazolin-4-one

InChI

InChI=1S/C27H21BrN2O2/c28-21-12-14-22(15-13-21)30-26(29-25-9-5-4-8-24(25)27(30)31)20-10-16-23(17-11-20)32-18-19-6-2-1-3-7-19/h1-17,26,29H,18H2

InChI Key

CEPFIHQDEOQULL-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)C3NC4=CC=CC=C4C(=O)N3C5=CC=C(C=C5)Br

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)C3NC4=CC=CC=C4C(=O)N3C5=CC=C(C=C5)Br

Origin of Product

United States

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